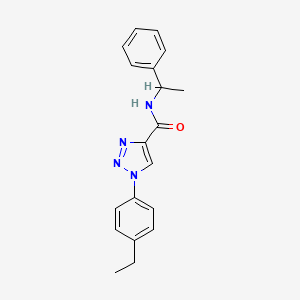![molecular formula C22H25N5O B6492143 1-[1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl]-4-(2-methylphenyl)piperazine CAS No. 1326819-96-8](/img/structure/B6492143.png)
1-[1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl]-4-(2-methylphenyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl]-4-(2-methylphenyl)piperazine is a synthetic organic compound. It belongs to the class of triazole derivatives, known for their diverse applications in various fields of science and industry. The structure includes a triazole ring attached to both a dimethylphenyl and a methylphenyl group via piperazine. This arrangement is not only a feat of chemical synthesis but also imparts unique properties to the molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the formation of the triazole core. Commonly, the triazole ring is synthesized through a cycloaddition reaction, often facilitated by copper catalysts.
Synthesis of Triazole Ring: The azide-alkyne Huisgen cycloaddition (often referred to as a "click reaction") is a favored method, using appropriate starting materials under mild conditions.
Formation of Piperazine Linkage: The subsequent step involves coupling the triazole ring with the piperazine moiety. This can be achieved through various amide bond-forming reactions, like the use of coupling agents such as EDC (ethyl(dimethylaminopropyl)carbodiimide) in an organic solvent.
Industrial Production Methods
On an industrial scale, the methods are optimized for yield and purity, often involving more efficient catalysts and scalable reaction conditions. This includes automated reaction setups, in-line purification systems, and solvent recycling processes to minimize waste and maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1-[1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl]-4-(2-methylphenyl)piperazine can undergo several types of reactions:
Oxidation and Reduction: The triazole ring and the phenyl groups can participate in oxidation reactions under strong oxidizing conditions, leading to various by-products. Reduction can affect the piperazine ring under appropriate conditions.
Substitution: This compound can undergo nucleophilic substitution reactions, especially at the piperazine moiety, where various nucleophiles can replace hydrogen atoms under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Hydrogen peroxide (H2O2)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, sulfonyl chlorides
Major Products
Depending on the reaction conditions, the primary products can vary. For example, oxidation can yield corresponding carboxylic acids, while substitution can introduce a wide range of functional groups into the molecule.
Applications De Recherche Scientifique
1-[1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl]-4-(2-methylphenyl)piperazine has shown promise in several areas:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an inhibitor in various biochemical pathways.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials with specific properties, such as corrosion inhibitors or catalysts.
Mécanisme D'action
The compound's mechanism of action often revolves around its interaction with specific molecular targets. The triazole ring can interact with enzyme active sites, inhibiting their function. Similarly, the phenyl groups can engage in π-π interactions with biological macromolecules, affecting their activity. The exact pathways and targets can vary, but often involve modulation of biochemical pathways critical for cellular processes.
Comparaison Avec Des Composés Similaires
1,2,3-Triazole: The basic scaffold without any phenyl substitutions.
4-Phenyl-1H-1,2,3-triazole: Lacks the additional dimethylphenyl group.
Bis(triazole) derivatives: Compounds with multiple triazole rings, offering different properties.
This compound's unique structural features contribute to its potential in diverse applications, making it a valuable molecule in both research and industry.
Propriétés
IUPAC Name |
[1-(3,4-dimethylphenyl)triazol-4-yl]-[4-(2-methylphenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O/c1-16-8-9-19(14-18(16)3)27-15-20(23-24-27)22(28)26-12-10-25(11-13-26)21-7-5-4-6-17(21)2/h4-9,14-15H,10-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHHSXGAIOKNTRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=C(N=N2)C(=O)N3CCN(CC3)C4=CC=CC=C4C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,6-bis(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide](/img/structure/B6492071.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6492074.png)
![2-(3,4-dimethylphenyl)-5-[3-oxo-3-(piperidin-1-yl)propyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B6492083.png)
![1-(4-ethylphenyl)-N-[(pyridin-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6492088.png)
![2-(3,4-dimethylphenyl)-5-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B6492095.png)
![2-(3,4-dimethylphenyl)-5-{3-[4-(2-ethoxyphenyl)piperazin-1-yl]-3-oxopropyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B6492107.png)
![5-{3-[4-(2-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-2-(3,4-dimethylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B6492112.png)
![5-{3-oxo-3-[4-(pyrimidin-2-yl)piperazin-1-yl]propyl}-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B6492118.png)
![4-[1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl]morpholine](/img/structure/B6492129.png)
![N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B6492134.png)
![4-methoxy-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide](/img/structure/B6492140.png)
![N'-cyclopentyl-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}ethanediamide](/img/structure/B6492149.png)
![N'-benzyl-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}ethanediamide](/img/structure/B6492152.png)
